molecular formula C10H10N2O2 B556777 D-2-Cyanophenylalanine CAS No. 263396-41-4

D-2-Cyanophenylalanine

Cat. No.: B556777
CAS No.: 263396-41-4
M. Wt: 190.2 g/mol
InChI Key: OCDHPLVCNWBKJN-SECBINFHSA-N
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Description

D-2-Cyanophenylalanine is an organic compound with the chemical formula C9H9NO2 It is a derivative of phenylalanine, an essential amino acid, where a cyano group is attached to the ortho position of the benzene ring

Mechanism of Action

Biochemical Analysis

Biochemical Properties

D-2-Cyanophenylalanine has intrinsic photophysical properties that are useful for studies of protein structure and dynamics . It can be incorporated into a single peptide chain, either individually or in tandem with other amino acids like tryptophan or tyrosine, to obtain information about peptide structure and dynamics . The fluorescence quantum yields of this compound are on the same scale as commonly used fluorophores in peptides and proteins, such as tyrosine and tryptophan .

Cellular Effects

The fluorescence emission of this compound can report the local solvent environment via changes in fluorescence emission intensity as a result of hydrogen bonding and/or hydration . This makes this compound a useful fluorescent probe of protein structural change at residue-specific resolution .

Molecular Mechanism

This compound exerts its effects at the molecular level through its interactions with other biomolecules. For example, it can be paired with either 4-cyanophenylalanine or tryptophan to capture distances in peptide structure through Förster resonance energy transfer . A decrease in the quantum yield is also observed in basic environments due to photoinduced electron transfer from a deprotonated amine in the free this compound species .

Temporal Effects in Laboratory Settings

The effects of this compound can change over time in laboratory settings. For instance, the spectroscopic properties of these chromophores can report the local solvent environment via changes in fluorescence emission intensity as a result of hydrogen bonding and/or hydration .

Metabolic Pathways

This compound, being a derivative of phenylalanine, may be involved in the phenylalanine metabolism pathway

Transport and Distribution

It is known that amino acids are generally transported across cell membranes by specific transport proteins .

Subcellular Localization

It is known that the localization of amino acids within cells can be influenced by various factors, including targeting signals and post-translational modifications .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of D-2-Cyanophenylalanine typically involves the introduction of a cyano group to the phenylalanine structure. One common method is the Strecker synthesis, which involves the reaction of an aldehyde with ammonia and hydrogen cyanide. Another approach is the Sandmeyer reaction, where an amino group is replaced by a cyano group using copper(I) cyanide.

Industrial Production Methods: Industrial production of this compound may involve large-scale Strecker or Sandmeyer reactions under controlled conditions to ensure high yield and purity. The reaction conditions, such as temperature, pressure, and pH, are optimized to maximize the efficiency of the synthesis process.

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions, where the cyano group can be converted to a carboxylic acid group.

    Reduction: The cyano group can be reduced to an amine group using reducing agents like lithium aluminum hydride.

    Substitution: The cyano group can participate in nucleophilic substitution reactions, where it can be replaced by other functional groups.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Lithium aluminum hydride or catalytic hydrogenation.

    Substitution: Sodium azide or other nucleophiles under appropriate conditions.

Major Products Formed:

    Oxidation: 2-Carboxyphenylalanine.

    Reduction: 2-Aminophenylalanine.

    Substitution: Various substituted phenylalanine derivatives depending on the nucleophile used.

Scientific Research Applications

D-2-Cyanophenylalanine has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Incorporated into peptides and proteins to study their structure and dynamics using spectroscopic techniques.

    Medicine: Potential use in drug design and development due to its unique chemical properties.

    Industry: Utilized in the production of specialty chemicals and materials.

Comparison with Similar Compounds

  • 2-Cyanophenylalanine
  • 3-Cyanophenylalanine
  • 4-Cyanophenylalanine

Comparison: D-2-Cyanophenylalanine is unique due to the position of the cyano group on the benzene ring, which can influence its chemical reactivity and spectroscopic properties. Compared to its meta and para isomers, this compound may exhibit different absorption and emission profiles, making it a valuable tool for specific applications in protein structure and dynamics studies .

Properties

IUPAC Name

(2R)-2-amino-3-(2-cyanophenyl)propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10N2O2/c11-6-8-4-2-1-3-7(8)5-9(12)10(13)14/h1-4,9H,5,12H2,(H,13,14)/t9-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OCDHPLVCNWBKJN-SECBINFHSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)CC(C(=O)O)N)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C(=C1)C[C@H](C(=O)O)N)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30426572
Record name D-2-Cyanophenylalanine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30426572
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

190.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

263396-41-4
Record name 2-Cyano-D-phenylalanine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=263396-41-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name D-2-Cyanophenylalanine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30426572
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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